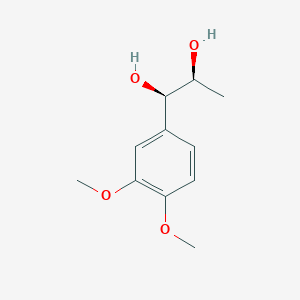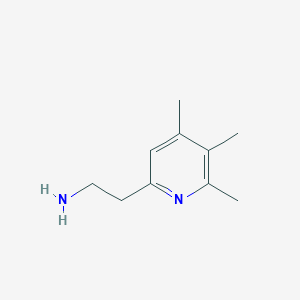
2-(4,5,6-Trimethylpyridin-2-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5,6-Trimethylpyridin-2-YL)ethanamine is an organic compound with the molecular formula C10H16N2 It is a derivative of pyridine, characterized by the presence of three methyl groups at positions 4, 5, and 6 on the pyridine ring, and an ethanamine group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5,6-Trimethylpyridin-2-YL)ethanamine typically involves the alkylation of 4,5,6-trimethylpyridine with an appropriate ethanamine derivative. One common method includes the reaction of 4,5,6-trimethylpyridine with 2-bromoethanamine under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group, leading to the formation of corresponding imines or amides.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives, which may have different chemical and biological properties.
Substitution: The methyl groups on the pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(4,5,6-Trimethylpyridin-2-YL)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4,5,6-Trimethylpyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanamine group can form hydrogen bonds and electrostatic interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 2-(4,6-Dimethylpyridin-2-YL)ethanamine
- N-Ethyl-2-(pyridin-4-yl)ethanamine
- 2-(2-Pyridyl)ethylamine
Comparison: 2-(4,5,6-Trimethylpyridin-2-YL)ethanamine is unique due to the presence of three methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to 2-(4,6-Dimethylpyridin-2-YL)ethanamine, the additional methyl group at position 5 may enhance steric hindrance and affect binding affinity to molecular targets. N-Ethyl-2-(pyridin-4-yl)ethanamine and 2-(2-Pyridyl)ethylamine lack the same degree of methyl substitution, which can result in different chemical and biological properties.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-(4,5,6-trimethylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C10H16N2/c1-7-6-10(4-5-11)12-9(3)8(7)2/h6H,4-5,11H2,1-3H3 |
InChI Key |
UZDDHASOAQNMPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C)C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate](/img/structure/B14860744.png)
![(1R,4R,5S,6R,10S,16R)-6-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B14860749.png)
![4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol](/img/structure/B14860753.png)

![2-Ethoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B14860774.png)

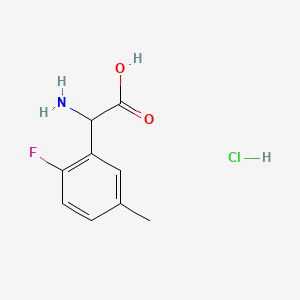

![N-(4-ethoxyphenyl)-5-[methyl(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B14860806.png)
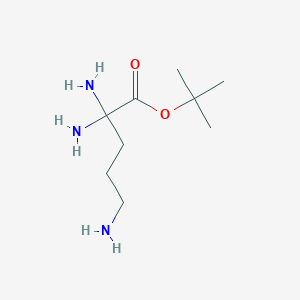
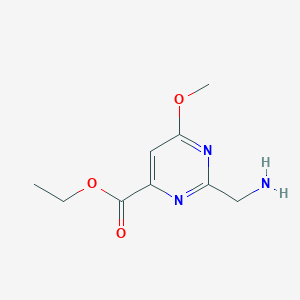
![[6-Acetyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14860822.png)
![1-(2-(5-Chloro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14860823.png)
